molecular formula C26H33FN4O7 B000624 Sunitinib malate CAS No. 341031-54-7

Sunitinib malate

Numéro de catalogue B000624
Numéro CAS: 341031-54-7
Poids moléculaire: 532.6 g/mol
Clé InChI: LBWFXVZLPYTWQI-HBPAQXCTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sunitinib malate, also known as SU11248, is a multitargeted tyrosine kinase inhibitor (TKI) developed by Pfizer and approved by the U.S. Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma (RCC). Sunitinib is the first TKI approved for the treatment of RCC, and has been shown to be effective in the treatment of other cancers, such as gastrointestinal stromal tumor (GIST), pancreatic neuroendocrine tumor (PNET), and hepatocellular carcinoma (HCC). Sunitinib has also been used in clinical trials for the treatment of prostate cancer, breast cancer, and non-small cell lung cancer (NSCLC).

Applications De Recherche Scientifique

1. Traitement de la dégénérescence maculaire liée à l'âge (DMLA) Le Sunitinib malate a été utilisé dans le traitement de la dégénérescence maculaire liée à l'âge (DMLA), une maladie qui détériore progressivement la macula et qui est l'une des principales causes de perte de vision chez les adultes âgés . Une étude a montré que les micelles MPEG-PCL chargées en this compound peuvent être utiles pour délivrer efficacement des médicaments anti-VEGF tels que le sunitinib au segment postérieur de l'œil .

Traitement du cancer colorectal métastatique

Le this compound a été étudié dans le traitement du cancer colorectal métastatique (mCRC). Pfizer a lancé un essai clinique de phase III pour évaluer l'innocuité et l'efficacité du this compound, en association avec un schéma de chimiothérapie standard, chez les patients atteints de mCRC .

Traitement adjuvant après néphrectomie

Le this compound est utilisé comme traitement adjuvant chez les patients qui ont subi une néphrectomie (chirurgie d'ablation du rein) et qui présentent un risque élevé de récidive du cancer .

Inhibition de l'angiogenèse et de la prolifération

Le this compound est un inhibiteur de multi-kinases qui agit en inhibant l'angiogenèse, le processus par lequel les tumeurs acquièrent des vaisseaux sanguins apportant l'oxygène et les nutriments nécessaires à leur croissance, et la prolifération, le processus par lequel les cellules se multiplient .

Traitement du cancer avancé

Le this compound est utilisé chez les patients atteints d'un cancer avancé .

Temps de progression (TTP) accru

Les patients recevant du Sunitinib ont connu une augmentation de plus de quatre fois du TTP médian, passant de 6,4 à 27,3 semaines .

Mécanisme D'action

Target of Action

Sunitinib malate is a small molecule that inhibits multiple receptor tyrosine kinases (RTKs), some of which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer . The primary targets of Sunitinib include vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), platelet-derived growth factor receptors (PDGFRα and PDGFRβ), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET) .

Mode of Action

This compound inhibits cellular signaling by targeting multiple RTKs . It has been identified as a potent inhibitor of VEGFR and PDGFR, which are expressed by many types of solid tumors and are thought to play a crucial role in angiogenesis, the process by which tumors acquire blood vessels, oxygen, and nutrients needed for growth . Sunitinib also inhibits other targets important to tumor growth, including KIT, FLT3, and RET .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the phosphorylation of multiple RTKs (PDGFRβ, VEGFR2, KIT) in tumor xenografts expressing RTK targets in vivo . It also inhibits the growth or survival of selected tumor types with dysregulated or overexpressed RTKs (PDGFR, RET, or KIT) in vitro and inhibits PDGFRβ- and VEGFR2-dependent tumor angiogenesis in vivo .

Pharmacokinetics

The pharmacokinetics of sunitinib and this compound have been evaluated in healthy subjects and in patients with solid tumors . Sunitinib AUC (Area Under the Curve) and Cmax (maximum serum concentration) increase proportionately over a dose range of 25 mg to 100 mg . With repeated daily administration, sunitinib accumulates 3- to 4-fold while the primary metabolite accumulates 7- to 10-fold . Steady-state concentrations of sunitinib and its primary active metabolite are achieved within 10 to 14 days .

Result of Action

This compound demonstrates inhibition of tumor growth or tumor regression and/or inhibited metastases in some experimental models of cancer . It has shown anti-tumor and anti-angiogenic activities . It has remarkable objective response rates and clinical benefit in the treatment of metastatic renal cell carcinoma and gastrointestinal stromal tumors .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, co-administration with strong CYP3A4 inhibitors may increase sunitinib plasma concentrations . Therefore, the patient’s medication regimen should be considered when prescribing this compound.

Safety and Hazards

Sunitinib malate can cause serious side effects including severe liver problems that can lead to death . It may also cause skin problems including dryness, thickness, or cracking of the skin . The medicine in this compound capsules is yellow, and it may make your skin look yellow .

Orientations Futures

Sunitinib malate is currently being studied for its potential use in the treatment of other types of cancer . It is also being used in the treatment of advanced kidney cancer, gastrointestinal stromal tumor (GIST), and a type of pancreatic cancer known as pancreatic neuroendocrine tumors (pNET) that has progressed and cannot be treated with surgery .

Analyse Biochimique

Biochemical Properties

Sunitinib malate inhibits multiple receptor tyrosine kinases (RTKs), some of which are implicated in tumor growth and pathologic angiogenesis . It blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation .

Cellular Effects

This compound has direct anti-tumor effects on tumor cells, such as wild type and activated mutants of FLT3 expressed by acute myeloid leukemia-derived cell lines, and small cell lung cancer-derived cell lines expressed KIT . It also impairs proliferation and function of human peripheral T cells and prevents T-cell–mediated immune response in mice .

Molecular Mechanism

This compound’s mechanism of action involves inhibiting cellular signaling by targeting multiple RTKs. These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of GISTs. In addition, sunitinib inhibits other RTKs including RET, CSF-1R, and flt3 .

Temporal Effects in Laboratory Settings

The levels of sunitinib present in in vivo treated tumor sections increased continuously until day 7, but a decrease was observed at day 10 . This suggests that the effects of this compound change over time in laboratory settings.

Dosage Effects in Animal Models

In several mouse xenograph models, sunitinib doses of 20–80 mg/kg led to tumor regression or stasis . Examination of cardiac tissue from mice fed 40 mg/kg per day of sunitinib for 12 days revealed significant lipid accumulation in the myocardium .

Metabolic Pathways

This compound is metabolized primarily by the CYP3A4 enzyme. The major metabolic pathway is N-deethylation to form SU12662 . This process is mediated by CYP3A4, as shown by its metabolic inhibition by ketoconazole .

Transport and Distribution

This compound is readily absorbed with good oral bioavailability and linear kinetics at clinically-relevant doses . It is extensively distributed with moderate-to-high systemic clearance and eliminated primarily into feces .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Sunitinib malate involves the conversion of 4-chloro-N-(2-diethylaminoethyl)benzamide to Sunitinib base, which is then converted to Sunitinib malate through reaction with malic acid.", "Starting Materials": ["4-chloro-N-(2-diethylaminoethyl)benzamide", "malic acid", "reagents and solvents"], "Reaction": ["Step 1: React 4-chloro-N-(2-diethylaminoethyl)benzamide with potassium carbonate in dimethylformamide to form N-(2-diethylaminoethyl)-4-chlorobenzamide", "Step 2: React N-(2-diethylaminoethyl)-4-chlorobenzamide with 2-fluoro-N-methyl-5-[(methylsulfonyl)amino]benzamide in the presence of sodium hydride in dimethylformamide to form Sunitinib base", "Step 3: React Sunitinib base with malic acid in dichloromethane to form Sunitinib malate"], "Note": "The synthesis pathway and reaction steps mentioned here are based on scientific research and are for informational purposes only. Any attempt to reproduce these steps should be done under appropriate laboratory conditions and with proper safety measures." }

Numéro CAS

341031-54-7

Formule moléculaire

C26H33FN4O7

Poids moléculaire

532.6 g/mol

Nom IUPAC

N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;2-hydroxybutanedioic acid

InChI

InChI=1S/C22H27FN4O2.C4H6O5/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-2(4(8)9)1-3(6)7/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);2,5H,1H2,(H,6,7)(H,8,9)/b17-12-;

Clé InChI

LBWFXVZLPYTWQI-HBPAQXCTSA-N

SMILES isomérique

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O

SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O

SMILES canonique

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O

Apparence

Powder

Color/Form

Orange solid

Autres numéros CAS

557795-19-4

Description physique

Solid

Pictogrammes

Health Hazard

Solubilité

25 mg/mL over pH of 1.2 to 6.8
Solubility at 22 °C (ug/mL): 2582 in 20 mM KCl/HCl buffer (pH 2);  364 in 20 mM phosphate buffer (pH 6)
3.08e-02 g/L

Synonymes

5-(5-fluoro-2-oxo-1,2-dihydroindolylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide
SU 011248
SU 11248
SU-011248
SU-11248
SU011248
SU11248
sunitinib
sunitinib malate
Sutent

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sunitinib malate
Reactant of Route 2
Sunitinib malate
Reactant of Route 3
Sunitinib malate
Reactant of Route 4
Sunitinib malate
Reactant of Route 5
Sunitinib malate
Reactant of Route 6
Sunitinib malate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.